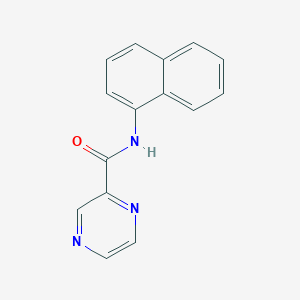
4-(benzylideneamino)-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one
Description
Synthesis Analysis The synthesis of derivatives similar to the requested compound involves various precursor reactions. For instance, 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one, a related compound, is synthesized through the reaction of its precursors with carbon disulfide in a water/pyridine mixture, or by reacting a similar base compound with benzyl bromide in methanolic ammonia water. These methods highlight the potential synthesis pathways for the requested compound by utilizing similar chemical reactions and conditions (Hwang et al., 2006).
Molecular Structure Analysis The molecular structure of related compounds has been detailed through crystallography, demonstrating the importance of intermolecular hydrogen bonding and pi-pi stacking interactions in stabilizing the crystal structure. For example, the mentioned compound crystallizes in the monoclinic space group, showing extensive hydrogen bonding and pi-pi interactions (Hwang et al., 2006).
Chemical Reactions and Properties Derivatives of 1,2,4-triazin-5-ones undergo various chemical reactions, including nucleophilic substitution, which can be manipulated to synthesize fiber reactive triazinyl derivatives. This showcases the compound's reactivity and potential for further chemical modification (Renfrew et al., 2003).
Physical Properties Analysis The physical properties of related compounds, such as crystalline structure and density, are often elucidated through X-ray diffraction and crystallography. These studies provide insights into the packing, stability, and density of the compound's crystalline form (Hwang et al., 2006).
Chemical Properties Analysis The chemical properties, such as reactivity and stability, are determined by the compound's functional groups and molecular structure. Studies on related compounds have explored their antioxidative potential and their ability to undergo various chemical reactions, highlighting the versatile chemical nature of 1,2,4-triazin-5-ones (Aziz et al., 2019).
Scientific Research Applications
Synthesis and Antimicrobial Activity
4-(benzylideneamino)-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one and its derivatives have been actively researched for their synthesis methods and potential as antimicrobial agents. The compound and its related derivatives have shown significant activity against a variety of microorganisms, indicating their potential in developing new antimicrobial agents. For instance, studies have synthesized novel triazine derivatives and evaluated their antimicrobial activities against different bacterial and fungal strains, demonstrating their effectiveness in inhibiting microbial growth (Malik & Patel, 2017). Similarly, another study focused on synthesizing triazine derivatives and assessing their antitubercular and antimicrobial potentials, providing insights into the structure-activity relationships of these compounds (Deohate & Mulani, 2020).
Antioxidant Properties
Research into the antioxidant properties of triazine derivatives, including 4-(benzylideneamino)-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one, has revealed promising results. Novel compounds synthesized with this core structure have been shown to exhibit potent antioxidant activity, potentially offering therapeutic benefits against oxidative stress-related diseases. The effectiveness of these compounds as antioxidants highlights their potential in medicinal chemistry and pharmaceutical applications (Maddila et al., 2015).
Potential in Cell Differentiation and Cardiogenesis
The synthesis of triazine derivatives has also been explored for their potential effects on cell differentiation, particularly cardiogenesis. One study developed a one-pot synthesis method for triazines that could influence cell differentiation, indicating the potential of these compounds in regenerative medicine and therapeutic applications related to heart disease (Linder et al., 2018).
Enantioselective Reactions and Synthesis
Enantioselective synthesis involving triazine derivatives has been investigated, demonstrating the versatility of these compounds in organic chemistry. For example, the use of triazine derivatives in enantioselective diethylzinc addition reactions has been studied, showcasing their application in synthesizing chiral molecules with high enantiomeric excesses. This research underscores the utility of triazine derivatives in developing enantioselective synthesis methods for producing optically active compounds (El-Shehawy, 2006).
properties
IUPAC Name |
4-[(E)-benzylideneamino]-6-tert-butyl-3-methylsulfanyl-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c1-15(2,3)12-13(20)19(14(21-4)18-17-12)16-10-11-8-6-5-7-9-11/h5-10H,1-4H3/b16-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGAYKFDVPKFRO-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(N(C1=O)N=CC2=CC=CC=C2)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NN=C(N(C1=O)/N=C/C2=CC=CC=C2)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201320821 | |
| Record name | 4-[(E)-benzylideneamino]-6-tert-butyl-3-methylsulfanyl-1,2,4-triazin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201320821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26660561 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
57057-63-3 | |
| Record name | 4-[(E)-benzylideneamino]-6-tert-butyl-3-methylsulfanyl-1,2,4-triazin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201320821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-bromo-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5591984.png)
![3-amino-6-ethyl-5-methylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5591993.png)
![N-[4-({2-[5-(acetylamino)-2-methylphenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}oxy)phenyl]acetamide](/img/structure/B5592004.png)
![2-{[(2-chlorophenyl)sulfonyl]amino}ethyl (4-chlorophenyl)carbamate](/img/structure/B5592011.png)

![1-(4-methylbenzyl)-5-[(4-methylbenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5592024.png)
![2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B5592029.png)
![4-[(3-nitrobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5592030.png)

![2-chloro-6-fluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5592042.png)
![7,9-dimethylpyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B5592050.png)

